8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
CAS No.: 1170495-35-8
Cat. No.: VC6919943
Molecular Formula: C19H20N6O3
Molecular Weight: 380.408
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1170495-35-8 |
|---|---|
| Molecular Formula | C19H20N6O3 |
| Molecular Weight | 380.408 |
| IUPAC Name | 8-(3,5-dimethylpyrazol-1-yl)-7-[(4-methoxyphenyl)methyl]-3-methylpurine-2,6-dione |
| Standard InChI | InChI=1S/C19H20N6O3/c1-11-9-12(2)25(22-11)18-20-16-15(17(26)21-19(27)23(16)3)24(18)10-13-5-7-14(28-4)8-6-13/h5-9H,10H2,1-4H3,(H,21,26,27) |
| Standard InChI Key | DMJIIRJMQIJEJH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=NC3=C(N2CC4=CC=C(C=C4)OC)C(=O)NC(=O)N3C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 8-(3,5-dimethylpyrazol-1-yl)-7-[(4-methoxyphenyl)methyl]-3-methylpurine-2,6-dione, reflects its intricate structure. Key components include:
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A purine-2,6-dione backbone with methyl substitution at the N3 position.
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A 3,5-dimethylpyrazole moiety attached at the C8 position via a nitrogen linkage.
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A 4-methoxybenzyl group at the N7 position, introducing aromatic and ether functionalities.
The molecular formula is C19H20N6O3, with a molecular weight of 380.408 g/mol. The SMILES notation (CC1=CC(=NN1C2=NC3=C(N2CC4=CC=C(C=C4)OC)C(=O)NC(=O)N3C)C) and InChIKey (DMJIIRJMQIJEJH-UHFFFAOYSA-N) provide unambiguous representations of its connectivity. X-ray crystallography of analogous compounds reveals that the pyrazole and benzyl groups adopt non-planar orientations relative to the purine core, influencing steric interactions and binding site compatibility .
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C19H20N6O3 |
| Molecular Weight | 380.408 g/mol |
| CAS Number | 1170495-35-8 |
| IUPAC Name | 8-(3,5-dimethylpyrazol-1-yl)-7-[(4-methoxyphenyl)methyl]-3-methylpurine-2,6-dione |
| Topological Polar Surface Area | 106 Ų (estimated) |
| LogP (Octanol-Water) | 2.1 (predicted) |
Solubility data remain unreported, but analogues with similar lipophilic substituents exhibit moderate solubility in dimethyl sulfoxide (DMSO) and methanol . The methoxybenzyl group enhances membrane permeability compared to unsubstituted purines, as evidenced by computational models .
Synthesis and Structural Optimization
Structural Analogues
Comparative analysis with derivatives highlights the impact of substituents on bioactivity:
The isobutyl analogue (CAS 1172327-48-8) demonstrates 15% greater plasma half-life in murine models, attributed to reduced cytochrome P450 metabolism . Fluorinated derivatives, such as the 4-fluorobenzyl variant, exhibit blood-brain barrier permeability due to increased lipophilicity .
Biological Activities and Mechanism of Action
Enzyme Inhibition
Purine derivatives are established inhibitors of kinases and phosphodiesterases. Molecular docking studies predict strong interactions between the pyrazole ring and ATP-binding pockets of:
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Cyclin-Dependent Kinase 2 (CDK2): Hydrogen bonding with Glu81 and Leu83 .
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Tankyrase-1: π-Stacking with Tyr1213 in the NAD+ binding site.
In vitro assays using related triazolo-thiadiazines show IC50 values of 0.8–1.2 µM against CDK2, suggesting comparable potency for the target compound .
Antiproliferative Effects
Mechanistic studies on analogues reveal tubulin polymerization inhibition as a primary antitumoral pathway. The 4-methoxybenzyl group aligns with the colchicine-binding site, disrupting microtubule assembly . Key findings include:
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GI50 = 3.5 µM against MCF-7 breast cancer cells (vs. 2.1 µM for paclitaxel).
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Apoptosis Induction: Caspase-3 activation observed at 48 hours post-treatment.
Pharmacokinetic and Toxicity Considerations
ADME Profiling
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Absorption: Caco-2 permeability assay (Papp = 12 × 10⁻⁶ cm/s) indicates moderate intestinal absorption.
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Metabolism: Predominant hepatic oxidation via CYP3A4, generating hydroxylated pyrazole metabolites .
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Excretion: Renal clearance accounts for 60% of elimination in preclinical models .
Toxicity Data
Acute toxicity studies in rodents (LD50 > 500 mg/kg) suggest a favorable safety margin. Chronic exposure at 50 mg/kg for 28 days caused reversible hepatocyte vacuolation, underscoring the need for dose optimization .
Future Directions and Applications
Drug Development
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Oncology: Co-administration with checkpoint inhibitors (e.g., anti-PD-1) to enhance immune-mediated tumor clearance.
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Virology: Formulation as a nucleoside reverse transcriptase inhibitor for HIV therapy.
Structural Modifications
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Prodrug Design: Esterification of the dione moiety to improve oral bioavailability.
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Polymer Conjugation: PEGylation for sustained release in solid tumors.
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